molecular formula C9H11N5O B11793219 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11793219
M. Wt: 205.22 g/mol
InChI Key: MQEWJQGIJWQVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a triazolopyrimidine core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiouracil with hydrozonoyl chlorides, leading to the formation of triazolopyrimidinone derivatives . Another approach includes the use of oxidative cyclization of N-(2-pyridyl)amidines with oxidizers such as sodium hypochlorite or manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazolopyrimidine compounds.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is as an enzyme inhibitor. The compound has shown promising activity against several enzymes by binding to specific active sites, which inhibits their function. This characteristic positions it as a candidate for drug development targeting various diseases, including cancer and inflammatory conditions.

Antiviral Applications

Recent studies have explored the potential of this compound in antiviral therapies. It has been investigated for its ability to disrupt protein-protein interactions in viral RNA-dependent RNA polymerase complexes, which are crucial for the replication of influenza viruses. Such interactions are essential for developing new antiviral drugs aimed at treating influenza infections .

Anti-inflammatory Properties

In pharmacological screenings, derivatives of this compound have demonstrated anti-inflammatory activities. These compounds have been shown to inhibit prostaglandin synthesis, making them potential candidates for treating inflammatory diseases while exhibiting lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac® .

Case Study: Antiviral Activity Against Influenza

A study focused on synthesizing novel derivatives based on the triazolo-pyrimidine framework reported that certain compounds effectively inhibited the interaction between the PA and PB1 subunits of the influenza A virus polymerase. These findings suggest that modifications to the triazolo-pyrimidine structure can enhance antiviral efficacy against influenza viruses .

Case Study: Anti-inflammatory Activity Assessment

Another research project evaluated several derivatives of this compound for their anti-inflammatory properties using carrageenan-induced edema models in rats. The results indicated that some derivatives exhibited significant anti-inflammatory effects while maintaining a favorable safety profile compared to existing anti-inflammatory agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
5-Methylpyrazolo[1,5-a]pyrimidineContains a pyrazolo-pyrimidine coreLacks triazole moiety
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineSimilar triazole structureDifferent substituents alter reactivity
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidineContains both triazole and pyrimidine ringsPotential for different biological activity

The comparative analysis highlights how variations in structural features influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one stands out due to its unique combination of a triazolopyrimidine core with a pyrrolidine ring, which enhances its biological activity and potential therapeutic applications. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.

Biological Activity

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, which include a pyrrolidine ring and a triazolo-pyrimidinone moiety, contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including enzyme inhibition, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.

Structural Characteristics

The compound can be characterized by its molecular formula C9H11N5OC_9H_{11}N_5O and its structural components which include:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen that enhances the compound's interaction with biological targets.
  • Triazolo-Pyrimidinone Moiety : This structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors.

The primary mechanism of action for this compound involves binding to specific active sites on target enzymes. This binding inhibits their activity, positioning the compound as a promising candidate for drug development aimed at various diseases. Notably, it has shown potential as an enzyme inhibitor in several studies.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. For example:

  • Cyclin-dependent Kinases (CDKs) : The compound has been tested against CDK2 and demonstrated promising inhibitory effects with IC50 values ranging from 45–97 nM against various cancer cell lines such as MCF-7 and HCT-116 .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in multiple cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 45 nM.
  • HCT-116 (Colon Cancer) : Showed moderate activity with IC50 values ranging from 6–99 nM.
  • HepG2 (Liver Cancer) : Displayed moderate activity with IC50 values between 48–90 nM compared to standard drugs like sorafenib .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study Target Cell Line IC50 (nM) Findings
Study ACDK2MCF-745Significant inhibition observed
Study BCDK2HCT-1166 - 99Moderate cytotoxicity
Study CCDK2HepG248 - 90Comparable to sorafenib

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

7-pyrrolidin-1-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C9H11N5O/c15-9-12-11-8-5-7(10-6-14(8)9)13-3-1-2-4-13/h5-6H,1-4H2,(H,12,15)

InChI Key

MQEWJQGIJWQVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=NNC(=O)N3C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.